molecular formula C5H6F2N4S B13317128 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine

2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine

Cat. No.: B13317128
M. Wt: 192.19 g/mol
InChI Key: XCKZBRBHSGFFMF-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H6F2N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of difluoromethyl and sulfanyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a metal catalyst such as zinc chloride (ZnCl2) and requires specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of high-purity this compound. Safety protocols and environmental regulations are strictly followed to minimize any hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is unique due to the presence of both difluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H6F2N4S

Molecular Weight

192.19 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C5H6F2N4S/c6-4(7)12-5-10-2(8)1-3(9)11-5/h1,4H,(H4,8,9,10,11)

InChI Key

XCKZBRBHSGFFMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N)SC(F)F)N

Origin of Product

United States

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